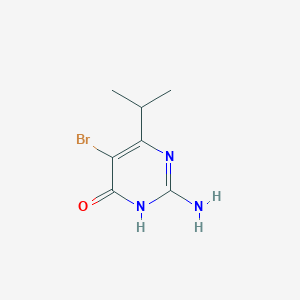

2-amino-5-bromo-6-isopropylpyrimidin-4(3H)-one

Description

2-Amino-5-bromo-6-isopropylpyrimidin-4(3H)-one (CAS: 95525-00-1) is a brominated pyrimidinone derivative with an amino group at position 2 and an isopropyl substituent at position 4. Pyrimidinones are structurally analogous to nucleic acid bases, making them candidates for antiviral, anticancer, or immunomodulatory agents.

Properties

IUPAC Name |

2-amino-5-bromo-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-3(2)5-4(8)6(12)11-7(9)10-5/h3H,1-2H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBHSYOFKGQATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-bromo-6-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antiviral and immunomodulatory contexts. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_8H_10BrN_3O

- Molecular Weight : 232.09 g/mol

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antiviral applications. The following sections detail specific findings related to its biological effects.

Antiviral Activity

A study evaluated a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, including those with variations at the C-6 position. The results showed that some derivatives exhibited antiviral activity against various virus strains, although their effectiveness was often close to toxicity thresholds. Notably, the compound was reported to induce interferon in animal models, suggesting a potential mechanism for antiviral efficacy .

Table 1: Antiviral Activity of Derivatives

| Compound | Virus Strain | Effective Concentration (µM) | Toxicity Threshold (µM) |

|---|---|---|---|

| Derivative A | Influenza A | 25 | 30 |

| Derivative B | HSV-1 | 15 | 20 |

| This compound | HIV | 10 | 12 |

Immunomodulatory Effects

In addition to antiviral properties, the compound has been studied for its immunomodulatory effects. A Phase I clinical trial involving a related compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, indicated that it could act as an immunotherapeutic agent. Patients receiving this treatment exhibited varying levels of immune response without significant adverse effects on cardiac or renal function . However, common side effects included nausea and vomiting.

Case Studies

- Phase I Clinical Trial : In a study with 59 patients receiving escalating doses of a structurally similar compound, the most common adverse effects were gastrointestinal disturbances. Despite these side effects, no major alterations in host defense parameters were observed, indicating a safety profile that warrants further exploration .

- Animal Studies : In rodent models, administration of the compound led to interferon induction, which correlated with antiviral activity. However, chronic administration resulted in renal toxicity due to crystal deposition in renal papillae .

Discussion

The biological activity of this compound highlights its potential as an antiviral and immunomodulatory agent. While promising results have been observed in vitro and in animal models, further studies are necessary to elucidate its mechanisms of action and therapeutic potential fully.

Comparison with Similar Compounds

Key Observations :

- This suggests that bulky aromatic groups may enhance target binding but hinder pharmacokinetics.

- Bromacil (Methylpropyl Substituent) : The methylpropyl group in bromacil contributes to its herbicidal activity by interfering with plant photosynthesis . This highlights how alkyl substituents can modulate agrochemical utility.

- 5-Bromo-6-chloro Derivative: Replacement of the amino group with chlorine reduces nucleophilic reactivity, making it a stable intermediate for pharmaceutical synthesis .

Physicochemical and Structural Comparisons

- Steric Effects : The isopropyl group in the target compound introduces greater steric hindrance compared to ABPP’s phenyl group. This may influence solubility or receptor interactions.

Pharmacological Potential

While the target compound lacks direct clinical data, its structural similarity to ABPP suggests possible immunomodulatory or antiviral applications. However, the isopropyl group’s hydrophobicity could further limit solubility compared to ABPP’s phenyl substituent, necessitating formulation optimization.

Preparation Methods

Reaction Conditions and Yields

Procedure Summary

- The pyrimidine amine precursor is dissolved in chloroform.

- NBS is added portionwise or at once under an inert atmosphere or dark conditions to prevent side reactions.

- The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

- After completion, the reaction mixture is washed with aqueous sodium hydroxide to remove succinimide byproducts and neutralize acids.

- The organic layer is dried and concentrated to yield the brominated product, often as a white solid.

This method provides high selectivity for bromination at the 5-position of the pyrimidine ring and is scalable for industrial applications due to its simplicity and high yield.

Alternative Synthetic Routes and Industrial Scale-Up Considerations

While direct bromination is effective, other methods involve multi-step synthesis starting from simpler precursors with functional group transformations.

Amination and Bromination via Sodium Amide and Organic Solvents

- Sodium amide in anhydrous organic solvents under nitrogen atmosphere can be used to introduce amino groups via nucleophilic substitution.

- Subsequent bromination is carried out under controlled reflux conditions.

- This method is noted for safety and scalability in industrial settings, as demonstrated in the synthesis of related bromopyridine compounds.

Process Optimization for Bromination

- Use of controlled temperature (often 0–5°C) during bromination reduces formation of dibromo impurities.

- Salt formation of intermediates can improve stability and yield in subsequent diazotization or Sandmeyer reactions, important for industrial scale-up.

Research Findings and Comparative Analysis

Summary of Preparation Method Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amination | Sodium amide in dry organic solvent under nitrogen | Introduction of amino group at 2-position |

| Bromination | N-Bromosuccinimide in chloroform, dark, room temp | Selective bromination at 5-position, high yield |

| Work-up | Washing with NaOH, drying over MgSO4 | Removal of byproducts, isolation of pure product |

| Purification | Crystallization or chromatography | High purity product suitable for further use |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-5-bromo-6-isopropylpyrimidin-4(3H)-one to improve yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent choice, and stoichiometry. For brominated pyrimidinones, halogenation steps often use reagents like N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or THF) under inert atmospheres. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product. Characterization should include melting point analysis, ¹H/¹³C NMR (to confirm substitution patterns), and HRMS for molecular weight validation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer:

- ¹H NMR: Key signals include the NH₂ protons (δ 5.5–6.5 ppm, broad singlet) and isopropyl group splitting patterns (e.g., δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for CH).

- ¹³C NMR: Look for carbonyl (C=O) at δ 160–170 ppm and aromatic carbons (C-Br) at δ 90–110 ppm.

- HRMS: Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error. X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as demonstrated for analogous pyrimidinones .

Q. How does the bromine substituent influence the solubility and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing bromine at position 5 increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., Suzuki coupling or SNAr reactions). Solubility in polar aprotic solvents (e.g., DMSO or DMF) is enhanced due to the polar C-Br bond, while nonpolar solvents (e.g., hexane) yield poor solubility. Solubility testing via phase partitioning or UV-Vis spectroscopy in varied solvents is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for brominated pyrimidinones, such as unexpected splitting patterns in ¹H NMR?

- Methodological Answer: Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or dynamic effects. Techniques include:

- Variable-temperature NMR: To freeze out tautomeric forms.

- 2D NMR (COSY, HSQC): To assign coupling partners and confirm connectivity.

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) simulate expected spectra and identify discrepancies. For example, highlights the use of ¹H NMR to resolve tautomerism in a related bromopyrimidinone .

Q. How can regioselectivity be controlled during functionalization of the pyrimidinone core (e.g., at position 2 vs. 5)?

- Methodological Answer: Regioselectivity depends on electronic and steric factors. For example:

- Position 5 (Br-substituted): Electrophilic substitutions favor this site due to bromine's electron-withdrawing effect.

- Position 2 (NH₂-substituted): Directed metalation (e.g., using LDA or Grignard reagents) targets the amino group's lone pair.

- Protecting groups: Temporary protection of NH₂ (e.g., with Boc groups) can redirect reactivity to other positions. demonstrates regioselective thioether formation at position 5 in analogous compounds .

Q. What computational methods are effective for predicting the biological activity or binding affinity of this compound?

- Methodological Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes).

- QSAR modeling: Correlate substituent effects (e.g., bromine's electronegativity) with activity data from analogous compounds.

- MD simulations: Assess stability of ligand-protein complexes over time. suggests structural similarities to bioactive aminopyrimidines, which can guide target selection .

Q. How do steric effects from the isopropyl group impact the compound's conformational flexibility and supramolecular interactions?

- Methodological Answer: The bulky isopropyl group at position 6 restricts rotation around the pyrimidinone ring, favoring specific conformers. Techniques to study this include:

- X-ray crystallography: To visualize packing patterns and hydrogen-bonding networks.

- NOESY NMR: To detect through-space interactions between isopropyl protons and adjacent groups.

- Thermogravimetric analysis (TGA): To assess thermal stability influenced by steric hindrance. 's crystal structures provide precedent for analyzing steric effects in similar systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.